(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17548611
InChI: InChI=1S/C14H19NO2/c1-5-17-13(16)12-7(2)10-9(15-12)6-8-11(10)14(8,3)4/h8,11,15H,5-6H2,1-4H3/t8-,11-/m1/s1
SMILES:
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC17548611

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate -

Specification

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name ethyl (2S,4R)-3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylate
Standard InChI InChI=1S/C14H19NO2/c1-5-17-13(16)12-7(2)10-9(15-12)6-8-11(10)14(8,3)4/h8,11,15H,5-6H2,1-4H3/t8-,11-/m1/s1
Standard InChI Key UKTOIIDOXOKKGI-LDYMZIIASA-N
Isomeric SMILES CCOC(=O)C1=C(C2=C(N1)C[C@@H]3[C@H]2C3(C)C)C
Canonical SMILES CCOC(=O)C1=C(C2=C(N1)CC3C2C3(C)C)C

Introduction

(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa34cyclopenta[1,2-B]pyrrole-2-carboxylate is a complex organic molecule belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocycles containing nitrogen and are known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a unique bicyclic structure that may contribute to its potential pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps, which may include regioselective alkylation reactions. Utilizing potassium tert-butoxide in dimethylformamide is a common method to enhance product formation in related pyrrole derivatives. The compound can undergo various chemical reactions typical for pyrrole derivatives, such as cross-coupling reactions facilitated by palladium-based catalysts.

Synthesis Steps:

  • Starting Materials: Typically involves complex organic precursors.

  • Reaction Conditions: Requires specific solvents and catalysts for optimal yield.

  • Purification: Often involves chromatographic techniques to achieve high purity.

Biological and Pharmacological Potential

Research into the biological activities of pyrrole derivatives suggests potential applications in medicinal chemistry. The unique structure of (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa cyclopenta[1,2-B]pyrrole-2-carboxylate may contribute to its efficacy against specific biological targets, such as tuberculosis pathogens or other infectious agents.

Spectral Analysis and Characterization

Characterization of this compound often involves spectral analyses like infrared spectroscopy and nuclear magnetic resonance (NMR) to identify functional groups and confirm its structure. These methods provide crucial data for understanding its chemical properties and potential biological activities.

Spectral AnalysisPurpose
Infrared SpectroscopyIdentify functional groups.
NMR SpectroscopyConfirm molecular structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator